(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine
CAS No.: 1111597-77-3
Cat. No.: VC11716981
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111597-77-3 |
|---|---|
| Molecular Formula | C17H21NO |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | (E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine |
| Standard InChI | InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+ |
| Standard InChI Key | YRQLVGKJFWKWHG-ISLYRVAYSA-N |
| Isomeric SMILES | CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C |
| SMILES | CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |
| Canonical SMILES | CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |
Introduction
Synthesis Pathways
The synthesis of (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine would likely involve multiple steps:
-
Preparation of the Cyclohexenone Backbone: This could involve the synthesis of 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, which might be achieved through aldol condensation reactions or other methods to introduce the prop-1-en-2-yl group .
-
Introduction of the Benzyloxy Group: This might involve a nucleophilic substitution reaction where a benzyloxy group is introduced onto an appropriate precursor.
-
Formation of the Imine: This would typically involve the reaction of the cyclohexenone derivative with an amine in the presence of a reducing agent to form the imine.
Potential Applications
While specific applications for (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine are not well-documented, compounds with similar structures have been explored in various fields:
-
Pharmaceuticals: Compounds with imine functionalities can exhibit biological activity.
-
Organic Synthesis: The benzyloxy group can serve as a protecting group, and the prop-1-en-2-yl group can participate in further reactions.
Data and Research Findings
Given the lack of specific data on (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, we can look at related compounds for insights:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | C10H14O | 150.221 | 2244-16 (related compound) |
| 2-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | 152.24 | - |
| 2-Methyl-5-propan-2-ylcyclohex-2-en-1-one | C10H16O | 152.24 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume